molecular formula C12H13F3N4OS B2869299 1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one CAS No. 1825511-70-3

1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one

Cat. No.: B2869299
CAS No.: 1825511-70-3
M. Wt: 318.32
InChI Key: BTNYIMVNSZEFHN-UHFFFAOYSA-N
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Description

1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one is a complex organic compound featuring a trifluoromethyl group, a thiadiazole ring, and a diazepane moiety

Preparation Methods

The synthesis of 1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one typically involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the trifluoromethyl group. One common synthetic route involves the reaction of a suitable diazepane derivative with a trifluoromethylated thiadiazole precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and thiadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated thiadiazoles and diazepane derivatives. Compared to these compounds, 1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4OS/c1-2-4-9(20)18-5-3-6-19(8-7-18)11-17-16-10(21-11)12(13,14)15/h3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYIMVNSZEFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCN(CC1)C2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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